N-(3-methylcyclohexyl)thian-4-amine
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Overview
Description
N-(3-methylcyclohexyl)thian-4-amine: is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with a methyl group and a thian-4-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(3-methylcyclohexyl)thian-4-amine typically involves the reaction of 3-methylcyclohexylamine with thian-4-amine under specific conditions. One common method includes the use of a catalyst such as protonic acid to facilitate the reaction. The reaction is carried out at moderate temperatures and pressures to ensure the formation of the desired product .
Industrial Production Methods: For industrial production, the process is scaled up to accommodate larger quantities. The reaction conditions are optimized to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: N-(3-methylcyclohexyl)thian-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
Chemistry: N-(3-methylcyclohexyl)thian-4-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic processes .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It is used in the development of probes and sensors for detecting specific biomolecules .
Medicine: It is investigated for its pharmacological properties and potential therapeutic uses .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-(3-methylcyclohexyl)thian-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
- N-cyclohexyl-N-methylcyclohexanamine
- N-methyl-N-(1-phenylethyl)amine
- N-methyl-N-(4-methylbenzyl)amine
Comparison: N-(3-methylcyclohexyl)thian-4-amine is unique due to its specific substitution pattern and the presence of the thian-4-amine moiety. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds. For instance, its reactivity and interaction with biological targets may differ significantly from those of N-cyclohexyl-N-methylcyclohexanamine .
Properties
IUPAC Name |
N-(3-methylcyclohexyl)thian-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NS/c1-10-3-2-4-12(9-10)13-11-5-7-14-8-6-11/h10-13H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRJRKRVAHPYGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC2CCSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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